(1S,2S)-1-甲基-2-(吡咯烷-1-基)环丁烷-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

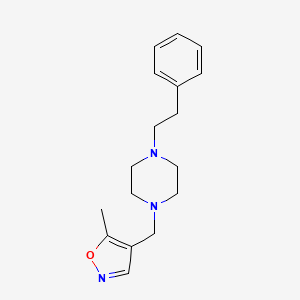

The compound (1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol is a cyclobutane derivative that is of interest due to its potential applications in pharmaceuticals and materials science. Cyclobutane derivatives are known for their unique chemical properties and have been the subject of various synthetic methods.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through several methods, including the solid-state [2 + 2] cycloaddition reaction. This particular method has been demonstrated to produce stereoisomers of cyclobutane derivatives with functionalities such as pyridyl and carboxylic acid in quantitative yields. The stereoselectivity of the reaction is influenced by the anions present in the salts of the starting materials, which control the orientation of the monomers during the reaction. This method emphasizes the importance of solid-state synthesis for obtaining specific cyclobutane derivatives .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which can impart significant strain to the molecule. This strain can influence the reactivity and stability of the compound. In the case of (1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol, the presence of a pyrrolidinyl group and a methyl group on the cyclobutane ring can further affect its chemical behavior and the potential for interactions with other molecules.

Chemical Reactions Analysis

Cyclobutanols, such as the one , can undergo ring expansion reactions to form larger cyclic structures. An example of this is the iron-catalyzed ring expansion of cyclobutanols to synthesize 1-pyrrolines, which involves the formation of C-N bonds. This reaction uses an aminating reagent and can be performed under mild conditions, yielding a series of 1-pyrroline derivatives in moderate to good yields. Such transformations highlight the versatility of cyclobutane derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The strain in the four-membered ring can lead to unique reactivity patterns, such as a predisposition for ring-opening or expansion reactions. The substituents on the cyclobutane ring, such as the pyrrolidinyl and methyl groups in (1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol, can also affect properties like solubility, boiling point, and stability. The solid-state synthesis method mentioned earlier also indicates that these compounds can exhibit photoinert behavior in solution, which could be relevant for their applications in light-sensitive technologies .

科学研究应用

光环加成和发光传感

胡等人(2015 年)对 Zn(II) 配位聚合物的研究证明了类似环丁烷衍生物在光环加成反应中的效用。他们的工作揭示了紫外光照射如何触发单晶到单晶转变,促进二维配位聚合物的合成。这种材料表现出对 Fe(3+) 离子的选择性发光传感,并展示了染料吸附能力,突出了环丁烷衍生物在合成后改性和功能材料设计中的潜力。 阅读更多.

金催化的环异构化

Couty、Meyer 和 Cossy(2009 年)描述了 1,6-烯-炔酰胺的金催化环异构化,导致形成具有环丁酮或甲基吡咯烷亚基的化合物。该过程展示了金催化在温和条件下生成与环丁烷衍生物相关的结构的高效率,为具有潜在药物应用的新型有机骨架提供了途径。 阅读更多.

氮杂吲哚的合成

Kuzmich 和 Mulrooney(2003 年)探索了通过邻羟胺基苯乙烯吡啶的氧化合成 2-芳基-1-羟基氮杂吲哚,导致形成具有吡咯并吡啶-1-醇结构的化合物。他们的方法为这些衍生物提供了一条有效的途径,说明了环丁烷相关结构在构建复杂杂环化合物中的适应性。 阅读更多.

环状 γ-氨基丁酸类似物的构建

Petz 等人(2019 年)报道了新型环状 γ-氨基丁酸类似物的合成,利用分子间 [2+2]-光环加成作为关键步骤。这项研究强调了环丁烷衍生物在生成生物活性分子中的战略性用途,可能有助于开发新的治疗剂。 阅读更多.

属性

IUPAC Name |

(1S,2S)-1-methyl-2-pyrrolidin-1-ylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(11)5-4-8(9)10-6-2-3-7-10/h8,11H,2-7H2,1H3/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTHHNHNXASJQP-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1N2CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]1N2CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-1-Methyl-2-(pyrrolidin-1-yl)cyclobutan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-(Allyloxy)phenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2520651.png)

![(1-(4-chlorophenyl)cyclopentyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2520653.png)

![Methyl 1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2520654.png)

![3-(4-fluoro-3-methylphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2520657.png)

![4-oxo-N-(pyridin-3-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2520662.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2520663.png)

![N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2520667.png)

![3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2520671.png)